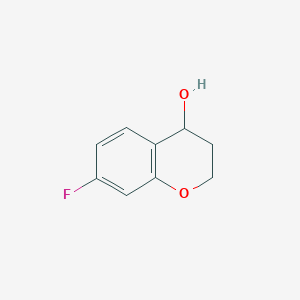

7-Fluorochroman-4-ol

Beschreibung

Overview of Fluorochroman Chemistry

The chroman framework, a heterocyclic structure composed of a fused benzene (B151609) ring and a dihydropyran ring, is considered a "privileged scaffold" in drug discovery. Its structural rigidity and the presence of an oxygen atom within the heterocycle grant it unique chemical properties. The introduction of fluorine atoms onto this chroman structure gives rise to fluorochromans, a modification that significantly alters the molecule's physicochemical characteristics.

Fluorine's high electronegativity and small atomic size allow it to strategically modify a molecule's properties. In the context of the chroman scaffold, fluorination can influence factors such as lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups. tandfonline.com The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby enhancing its half-life in biological systems. tandfonline.com Recent research has explored the synthesis of various fluorinated 2-arylchroman-4-ones and their derivatives, demonstrating the ongoing interest in this class of compounds for developing new biologically active agents. researchgate.netnih.gov

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are foundational to the development of pharmaceuticals, with approximately 85% of bioactive compounds containing such structures. tandfonline.com The strategic incorporation of fluorine into these heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry over the past several decades. tandfonline.comrsc.org

The advantages of fluorination are multifaceted. The strength of the carbon-fluorine bond often leads to increased metabolic stability. tandfonline.com Furthermore, the introduction of fluorine can modulate the acidity/basicity (pKa) of adjacent functional groups, which can improve a compound's bioavailability and its binding affinity to specific biological targets. nih.gov Fluorine substitution can also enhance a molecule's permeability across cell membranes. nih.gov This strategic use of fluorine is evidenced by the fact that fluorinated compounds represent a significant portion of the pharmaceutical market, including numerous blockbuster drugs. tandfonline.com The growing number of FDA-approved fluorinated heterocyclic drugs underscores the increasing importance and application of these compounds in medicinal chemistry. nih.gov

| Property Enhanced by Fluorination | Consequence in Drug Design |

| Metabolic Stability | Increased drug half-life due to the strength of the C-F bond. tandfonline.com |

| Binding Affinity | Altered electronic properties can lead to stronger interactions with target proteins. |

| Lipophilicity & Permeability | Can be fine-tuned to improve absorption and distribution in the body. rsc.orgnih.gov |

| pKa Modulation | Affects the ionization state of the molecule, influencing solubility and receptor interaction. nih.gov |

Research Trajectory of 7-Fluorochroman-4-ol: A Review of Academic Investigations

While broad research exists on fluorochromans, specific academic investigations into this compound often highlight its role as a crucial chiral building block in the synthesis of more complex molecules. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one of these forms is biologically active. Therefore, methods to produce a single, desired enantiomer are of high value.

The primary research focus for compounds like this compound and its close analogs (e.g., 5,7-difluorochroman-4-ol) has been on the development of efficient and stereoselective synthetic methods. A key transformation is the asymmetric reduction of the corresponding ketone, 7-fluorochroman-4-one (B47714). This reaction aims to produce the alcohol (the "-ol") with a specific three-dimensional arrangement (stereochemistry).

Several strategies have been developed to achieve this, with a significant emphasis on asymmetric synthesis to create chiral chromanol derivatives. nih.govresearchgate.net These methods are critical for ensuring the final product has the correct configuration for its intended biological target. For instance, studies on related 6-fluorochroman (B116937) derivatives have shown that the introduction of an optically active hydroxy group at the C-4 position can be effective in improving receptor selectivity for potential therapeutic applications. nih.gov

The development of synthetic routes for these chiral intermediates is a testament to advances in synthetic organic chemistry. nih.gov The ability to produce enantiomerically pure fluorinated chromanols like this compound is a critical step that enables the exploration and synthesis of novel and potentially more effective pharmaceutical agents.

| Synthetic Approach | Description | Key Outcome |

| Asymmetric Hydrogenation | Catalytic reaction that adds hydrogen across the C=O bond of the precursor ketone in a stereoselective manner. nih.gov | High yield and high enantiomeric excess of the desired chiral alcohol. |

| Enzymatic Reduction | Utilizes enzymes (ketoreductases) to selectively reduce the ketone, often under mild and environmentally friendly conditions. | Excellent stereoselectivity, producing a single enantiomer. |

| Chiral Catalysis | Employs chiral catalysts (e.g., metal complexes with chiral ligands) to guide the reduction reaction toward the desired stereoisomer. researchgate.net | Precise control over the stereochemical outcome of the reaction. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYDZJEDYEEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluorochroman 4 Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnections for 7-Fluorochroman-4-ol

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex organic molecules like this compound. This approach involves mentally dissecting the target molecule into simpler, commercially available precursors by reversing known chemical reactions ias.ac.inicj-e.orgslideshare.netub.eduslideshare.net. For the chroman skeleton, common disconnections often target the formation of the heterocyclic ring.

A typical retrosynthetic strategy for a chroman-4-ol might involve disconnecting the C-O bond of the pyran ring or the C-C bonds that form the heterocycle. For instance, a disconnection of the C4-O bond could lead to a precursor with a phenolic hydroxyl group and an appropriately functionalized side chain capable of cyclization. Alternatively, disconnections might target the formation of the C2-C3 bond or the C3-C4 bond, often leading back to precursors that can undergo cyclization via intramolecular reactions, such as Michael additions or Friedel-Crafts alkylations nih.govrsc.orgrsc.orgfigshare.com.

Introducing fluorine at the C-7 position suggests that the aromatic ring of the precursor would likely bear a fluorine atom, or a functional group that can be converted to fluorine, at the corresponding position prior to or during the chroman ring formation. This might involve retrosynthetic steps that lead to a fluorinated phenol (B47542) derivative and a three-carbon unit that can form the pyran ring. The hydroxyl group at the C-4 position is often introduced via reduction of a chroman-4-one precursor.

Total Synthesis Approaches to the Chroman Skeleton

The synthesis of the chroman skeleton is a well-established area in organic chemistry, with numerous methodologies developed to access this privileged heterocyclic scaffold found in many natural products and pharmaceuticals rsc.orgfigshare.comCurrent time information in Bangalore, IN.acs.orgresearchgate.netresearchgate.netacs.orgbohrium.comrsc.orgnih.gov. These approaches often involve cyclization reactions that form the dihydropyran ring fused to the benzene (B151609) ring.

Strategies for Annulation and Cyclization

Annulation and cyclization reactions are central to constructing the chroman framework. Common strategies include:

Radical Annulation: Photoredox catalysis has enabled efficient (4+2) radical annulation strategies for chroman synthesis, reacting carbon-centered radicals with olefins. This method can overcome limitations of traditional Diels-Alder approaches and is complementary to them, particularly when using electron-deficient dienophiles nih.govrsc.orgrsc.org.

Cascade Reactions: Cascade radical cyclization reactions, such as those involving 2-(allyloxy)arylaldehydes with various radical precursors (e.g., oxalates, carbazates), provide access to chroman-4-one derivatives. These reactions are efficient and often proceed under metal-free conditions researchgate.netmdpi.com.

Michael Addition Strategies: Bifunctional organocatalysts have been employed in oxa-Michael–Michael cascade reactions to achieve highly enantioselective synthesis of chiral chroman derivatives acs.org.

Prins/Friedel-Crafts Reactions: Intramolecular tandem Prins/Friedel-Crafts reactions can be utilized to construct the cis-fused chromane (B1220400) and indane framework, as seen in the synthesis of natural products like (+)-brazilin figshare.com.

Transition Metal Catalysis: Various transition metals, including palladium, copper, and iridium, catalyze cyclization and annulation reactions that form the chroman ring. For example, copper-catalyzed cycloisomerization of 2-alkynylbenzoic acids can yield chromone (B188151) derivatives medscape.com.

Enantioselective Synthesis of Chiral Chroman-4-ols

The synthesis of chiral chroman-4-ols is crucial for accessing enantiomerically pure compounds with potential biological activity. Several methods have been developed to achieve high enantioselectivity:

Asymmetric Transfer Hydrogenation (ATH): Noyori-type ruthenium catalysts are highly effective for the asymmetric transfer hydrogenation of chroman-4-ones and related substrates, yielding chiral chroman-4-ols with excellent enantioselectivities (up to >99% ee) researchgate.netbohrium.comnih.govchemrxiv.orgacs.orgresearchgate.net. Dynamic kinetic resolution (DKR) processes in conjunction with ATH have been particularly successful in producing enantioenriched cis-3-fluorochroman-4-ols bohrium.comresearchgate.net.

Organocatalysis: Bifunctional thiourea (B124793) organocatalysts have been utilized in cascade reactions to achieve enantioselective synthesis of chiral chromans acs.org.

Enzymatic Desymmetrization: Lipase-catalyzed desymmetric hydrolysis of prochiral diesters has been employed to synthesize chiral chroman skeletons with high enantiomeric excess, as demonstrated in the total synthesis of vitamin E analogs rsc.org.

Methods for Fluorine Introduction at the C-7 Position

Introducing fluorine into organic molecules significantly alters their physical, chemical, and biological properties. For this compound, the fluorine atom is located on the aromatic portion of the chroman ring. Fluorination strategies typically involve either electrophilic or nucleophilic approaches, often applied to precursors before or during the chroman ring formation.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of electrophilic fluorinating agents that deliver an "F+" equivalent to electron-rich sites, such as aromatic rings. This is a common method for introducing fluorine onto aromatic systems.

Reagents: Widely used electrophilic fluorinating agents include N-F reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) numberanalytics.commdpi.comchinesechemsoc.org. Other reagents like CF₃OF and CF₂(OF)₂ have also been employed for electrophilic aromatic fluorination google.com.

Application to Chromans: While specific examples directly targeting the 7-position of a pre-formed chroman ring via electrophilic fluorination are not explicitly detailed in the provided snippets, general electrophilic aromatic substitution principles suggest that a suitable fluorinating agent could be used on a phenol precursor or an activated aromatic intermediate during the synthesis of the chroman skeleton. For instance, fluorination of a phenol derivative prior to cyclization would be a logical approach to introduce fluorine at the desired position.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). This method is particularly effective for activated aromatic rings or when employing halogen exchange reactions.

Reagents: Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents or with phase-transfer catalysts. Tetrabutylammonium fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF) are also utilized acs.orgnumberanalytics.comrsc.orgalfa-chemistry.com.

Application to Chromans: Nucleophilic aromatic substitution (SNAr) is typically favored by electron-withdrawing groups on the aromatic ring. While direct nucleophilic fluorination at the 7-position of a chroman might require specific activation or a suitable leaving group at that position, it is a viable strategy for introducing fluorine onto aromatic precursors. For example, halogen exchange reactions on a 7-halo-substituted phenol or a related intermediate could be employed. Fluorodenitration, where a nitro group is replaced by fluoride, is another nucleophilic approach rsc.org.

The synthesis of fluorinated chroman-4-ols, such as 5,7-difluorochroman-4-ol (B1424309) google.com and 7-fluorochroman-4-one (B47714) derivatives rsc.org, indicates that fluorine can be successfully incorporated into the chroman system. These syntheses often involve fluorinating precursors prior to cyclization or utilizing fluorinated building blocks. The reduction of the corresponding chroman-4-ones to chroman-4-ols is a common final step, often achieved with reducing agents like sodium borohydride (B1222165) or via asymmetric hydrogenation for chiral products.

Mechanistic Organic Chemistry of 7 Fluorochroman 4 Ol Reactions

Reaction Pathways and Transition State Analysis

Detailed experimental and computational studies on the reaction pathways of 7-Fluorochroman-4-ol are limited in publicly available literature. However, based on the known reactivity of related chromanol systems, several key reaction pathways can be inferred. These primarily involve the hydroxyl group at the C4 position and the potential for reactions on the aromatic ring, influenced by the fluoro substituent.

Key potential reactions include:

Oxidation: The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, 7-fluorochroman-4-one (B47714). Common oxidizing agents would be expected to facilitate this transformation.

Reduction: While this compound is itself a product of reduction, further reduction is generally not feasible without disrupting the aromatic system.

Substitution: Nucleophilic substitution at the C4 position is a plausible pathway, likely proceeding through an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. Acidic conditions would favor an SN1 pathway through the formation of a stabilized carbocation.

Dehydration: Acid-catalyzed dehydration of the C4-hydroxyl group would lead to the formation of 7-fluoro-2H-chromene. This elimination reaction likely proceeds through an E1 mechanism involving a carbocation intermediate.

Transition state analysis for these reactions would require sophisticated computational modeling, such as Density Functional Theory (DFT) calculations. These studies would elucidate the energy barriers for different pathways, identify key intermediates, and predict the regioselectivity and stereoselectivity of reactions. For instance, in an SN1 reaction, the stability of the benzylic carbocation at C4 would be a critical factor, and the fluorine at the 7-position would exert an electronic influence on this stability.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of reactions involving this compound is centered around the chiral center at C4. The stereochemical outcome of reactions is dictated by the reaction mechanism and the steric environment around this center.

In the synthesis of this compound via the reduction of 7-fluorochroman-4-one, the stereochemical outcome is dependent on the reducing agent and the directing groups present on the substrate. The approach of the hydride reagent to the carbonyl group can occur from either the top or bottom face, leading to a racemic mixture or an excess of one enantiomer if a chiral reducing agent or catalyst is employed.

For reactions proceeding from this compound, the stereochemical outcome is also mechanism-dependent:

SN2 reactions at the C4 position would proceed with an inversion of configuration.

SN1 reactions , which involve a planar carbocation intermediate, would lead to racemization, although some degree of facial selectivity may be observed due to the influence of the chroman ring structure.

The stereochemical control in the reduction of related 2-chromanols has been studied, where the choice of reducing agent can selectively produce either cis or trans diastereomers. This suggests that similar strategies could be applied to control the stereochemistry in reactions of 4-substituted chromans like this compound.

Influence of Fluorine on Reaction Kinetics and Selectivity

The fluorine atom at the 7-position of the chroman ring has a profound influence on the reaction kinetics and selectivity due to its unique electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Influence on Reaction Kinetics:

Electron-withdrawing effect: The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can stabilize anionic intermediates and transition states, potentially accelerating nucleophilic aromatic substitution reactions if other activating groups are present. In the context of reactions at the C4 position, the inductive effect can influence the stability of carbocation intermediates. A fluorine atom at the 7-position would destabilize a carbocation at C4 through electron withdrawal, potentially slowing down SN1 and E1 reactions.

Resonance effect: The +R effect of fluorine is generally weaker than its -I effect but can influence the ortho and para positions.

Influence on Selectivity:

In reactions involving the C4 position, the fluorine's influence on the electronic distribution in the molecule can affect the stereoselectivity by altering the preferred conformations of reaction intermediates.

The enhanced metabolic stability often observed in fluorinated compounds is also a key consideration, as the strong carbon-fluorine bond is resistant to metabolic cleavage.

Catalytic Transformations of this compound

Catalysis plays a vital role in the synthesis and transformation of this compound, enabling efficient and selective reactions under mild conditions.

Catalytic Reduction: The synthesis of this compound is typically achieved through the catalytic reduction of 7-fluorochroman-4-one. A variety of catalysts can be employed, including metal hydrides and catalytic hydrogenation setups. The use of chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands like BINAP, can achieve high enantioselectivity in this reduction. researchgate.net

Catalytic Oxidation: The oxidation of this compound to 7-fluorochroman-4-one can be performed using various catalytic systems, often involving transition metals. These catalytic methods can offer higher selectivity and milder reaction conditions compared to stoichiometric oxidizing agents.

Acid/Base Catalysis: Many reactions of this compound, such as dehydration and certain substitution reactions, are catalyzed by acids or bases. Acid catalysts facilitate the formation of carbocation intermediates, while base catalysts can deprotonate the hydroxyl group to form a more nucleophilic alkoxide.

The table below summarizes potential catalytic transformations for this compound based on analogous systems.

| Transformation | Catalyst Type | Potential Catalyst(s) | Product |

| Reduction of 7-fluorochroman-4-one | Chiral transition metal complex | Ru-BINAP, Rh-BINAP | Enantiomerically enriched this compound |

| Oxidation of this compound | Transition metal catalyst | TEMPO/NaOCl, PCC, PDC | 7-Fluorochroman-4-one |

| Dehydration | Acid catalyst | H₂SO₄, p-TsOH | 7-Fluoro-2H-chromene |

Studies on Rearrangement Processes and Stability

Rearrangement reactions are a possibility in reactions of this compound that proceed through carbocation intermediates. The stability of the compound under various conditions is also a critical aspect of its chemistry.

Rearrangement Processes:

Wagner-Meerwein Rearrangement: In acid-catalyzed reactions where a carbocation is formed at the C4 position, a Wagner-Meerwein rearrangement could potentially occur. wikipedia.orglscollege.ac.in This would involve the migration of a hydrogen, alkyl, or aryl group from an adjacent carbon to the carbocation center, leading to a more stable carbocation. wikipedia.orglscollege.ac.in For this compound, this could involve a hydride shift from C3 or rearrangement of the chroman ring itself, although the latter is less likely due to the stability of the bicyclic system. The driving force for such a rearrangement is the formation of a more stable carbocation. slideshare.net

Stability:

Thermal Stability: The stability of fluorinated organic compounds is often enhanced due to the strength of the carbon-fluorine bond. nih.gov this compound is expected to have good thermal stability.

Chemical Stability: The compound's stability towards chemical reagents depends on the reaction conditions. It is generally stable under neutral and mild basic conditions. However, under strong acidic conditions, it is susceptible to dehydration and potential rearrangement. Strong oxidizing agents will convert the alcohol to a ketone. The fluorine substituent itself is generally stable and does not participate in reactions under typical organic synthesis conditions. The presence of fluorine can also enhance the stability of proteins when incorporated as fluorinated amino acids, suggesting a general stabilizing effect. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 7 Fluorochroman 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the connectivity and environment of atomic nuclei, particularly hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Conformational Analysis

High-resolution ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons through spin-spin coupling. For 7-Fluorochroman-4-ol, ¹H NMR would typically show distinct signals for the aromatic protons, the protons on the pyran ring, and the hydroxyl proton. The fluorine atom at the 7-position would influence the chemical shifts of the adjacent aromatic protons and potentially the protons on the saturated ring through space or through-bond effects.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the identification of aromatic carbons, aliphatic carbons, and the carbon bearing the hydroxyl group. The presence of fluorine also affects the ¹³C chemical shifts, often through C-F coupling.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds like this compound. The ¹⁹F nucleus is highly sensitive and gives a distinct signal, often with coupling to nearby protons and carbons. This technique directly confirms the presence and position of the fluorine atom and can provide insights into the electronic effects it exerts on the molecule. Conformational analysis can also be aided by NMR, as different conformers may exhibit slightly different chemical shifts or coupling constants, which can be observed or averaged depending on the rate of interconversion auremn.org.bric.ac.ukrsc.org.

2D-NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques offer more sophisticated ways to establish molecular connectivity and, in some cases, stereochemistry.

COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled through bonds (typically ¹H-¹H coupling over 2-3 bonds) creative-biostructure.comprinceton.edusdsu.edulibretexts.org. Cross-peaks in a COSY spectrum indicate which protons are adjacent in the molecular structure, helping to build up the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close in space (within approximately 5 Å), regardless of whether they are directly bonded creative-biostructure.comlibretexts.org. This is crucial for determining the three-dimensional structure and stereochemistry of molecules, including the relative orientation of substituents and ring conformations.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate protons directly bonded to carbons (¹H-¹³C one-bond couplings) creative-biostructure.comsdsu.eduyoutube.com. They are essential for assigning ¹³C signals to their corresponding protons, thereby confirming the carbon-proton framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons with carbons that are two to four bonds away (long-range ¹H-¹³C couplings) creative-biostructure.comsdsu.eduyoutube.com. This is particularly useful for connecting different parts of a molecule, such as linking an aromatic ring to an aliphatic chain or confirming the position of substituents.

These 2D NMR experiments collectively provide a robust dataset for unambiguously assigning all signals and confirming the structural integrity of this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present and, to some extent, intermolecular interactions.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which causes vibrations in polar bonds. For this compound, characteristic absorption bands would be expected for the O-H stretching vibration (typically a broad band around 3200-3600 cm⁻¹), C-O stretching in the alcohol and ether linkages, C-F stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations gatewayanalytical.commt.comamericanpharmaceuticalreview.commdpi.comeurjchem.com.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light by molecules, which is sensitive to changes in polarizability during vibration. It is complementary to FT-IR and is particularly useful for identifying non-polar bonds like C-C, C=C, and C≡C, as well as symmetric vibrations gatewayanalytical.commt.comamericanpharmaceuticalreview.comhoriba.com. Raman spectroscopy can also provide information about intermolecular interactions, such as hydrogen bonding, which can influence vibrational frequencies and intensities spectroscopyonline.com. The C-F bond can also be observed in Raman spectra.

Both FT-IR and Raman spectroscopy are valuable for confirming the presence of key functional groups in this compound, such as the hydroxyl group and the aromatic and heterocyclic rings, and can reveal information about crystal packing and intermolecular forces in the solid state.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and, through fragmentation patterns, to elucidate its structure. Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion and analyzing the resulting fragment ions, providing more detailed structural information nih.govresearchgate.netnih.gov.

For this compound, MS/MS can reveal characteristic fragmentation pathways, such as the loss of water, cleavage of the pyran ring, or fragmentation of the aromatic moiety. The presence of fluorine can also influence fragmentation patterns. Isotopic analysis, particularly with high-resolution mass spectrometry (HRMS), can confirm the elemental composition of the molecular ion and fragment ions, further solidifying structural assignments.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to assess the chirality of molecules mdpi.comcas.cznih.govtaylorfrancis.comnih.gov.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a fingerprint that is characteristic of the molecule's stereochemistry and conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Both CD and ORD are sensitive to the three-dimensional arrangement of atoms in a chiral molecule and are often used in conjunction with computational methods to assign absolute configurations mdpi.comnih.gov.

These techniques are vital for confirming the enantiomeric purity or identifying the specific enantiomer of this compound if it is synthesized in a chiral form.

Computational Chemistry and Theoretical Investigations of 7 Fluorochroman 4 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure of 7-Fluorochroman-4-ol. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution within the molecule, which in turn governs its chemical properties and reactivity.

Ab initio and Density Functional Theory (DFT) are the primary QM methods utilized for this purpose. They can be used to determine a variety of molecular properties, including:

Molecular Geometry: The precise arrangement of atoms, bond lengths, and bond angles in the ground state.

Electronic Energy: The total energy of the molecule, which can be used to calculate bond energies and enthalpies of formation.

Electrical Properties: Key characteristics such as the dipole moment and polarizability, which influence intermolecular interactions.

Molecular Orbitals: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

These calculations are foundational for further theoretical investigations into the molecule's behavior.

Density Functional Theory (DFT) Studies on Conformational Energetics and Intermolecular Interactions

Density Functional Theory (DFT) has proven to be a powerful and computationally efficient method for exploring the conformational landscape and intermolecular interactions of molecules like this compound.

Conformational Energetics: The flexible nature of the chroman ring system means that this compound can exist in multiple conformations. DFT calculations can be used to:

Identify stable conformers of the molecule.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Determine the energy barriers for conversion between different conformations.

For similar molecules, such as trans-4',7-dihydroxyisoflavan-4-ol, DFT methods have been successfully used to assess conformational equilibria by comparing calculated vicinal coupling constants with experimental NMR data. chemsrc.com

Intermolecular Interactions: Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments. DFT can be used to model and quantify various types of intermolecular interactions, including:

Hydrogen bonding

Van der Waals forces

Electrostatic interactions

DFT, particularly with dispersion corrections (DFT-D), is adept at calculating intermolecular interaction energies, which is vital for understanding how the molecule might interact with biological targets or solvents. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT studies on the conformational energetics of this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (°) |

| Chair-1 | 0.00 | 65 | C2-C3-C4-O4 |

| Chair-2 | 1.25 | 20 | C2-C3-C4-O4 |

| Twist-Boat | 3.50 | 15 | C2-C3-C4-O4 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While QM methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions in a simulated environment, such as in a solvent.

Dynamic Behavior: MD simulations can reveal:

The flexibility and vibrational motions of different parts of the molecule.

Conformational changes that occur over time.

The stability of the molecule's structure.

Solvation Effects: The presence of a solvent can significantly impact the properties and behavior of this compound. MD simulations are particularly useful for studying:

How solvent molecules arrange themselves around the solute.

The strength and dynamics of solute-solvent interactions.

The influence of the solvent on the conformational preferences of the molecule.

For instance, MD simulations have been used to study the effect of nanoconfinement and solvated ions on the surface reactivity and the structural and dynamical properties of water around hydroxyapatite (B223615) nanopores. researchgate.net This demonstrates the power of MD in understanding interactions in complex environments.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Ab initio and DFT methods can be used to calculate various spectroscopic parameters for this compound, aiding in the analysis of experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated to help assign peaks in experimental NMR spectra and to gain insight into the molecule's structure and conformation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be calculated. This information is crucial for assigning the vibrational modes observed in experimental IR and Raman spectra. For example, DFT and ab initio methods have been successfully applied to study the vibrational spectra of 7-bromo-5-chloro-8-hydroxyquinoline. mdpi.com

Electronic Spectroscopy (UV-Vis): The energies and intensities of electronic transitions can be calculated to predict the UV-Vis absorption spectrum of the molecule.

A hypothetical table of predicted vs. experimental vibrational frequencies for this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |

| ν(O-H) | 3650 | 3600 | O-H stretch |

| ν(C-H) aromatic | 3100 | 3080 | C-H aromatic stretch |

| ν(C-F) | 1250 | 1245 | C-F stretch |

| δ(C-O-H) | 1100 | 1095 | C-O-H bend |

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can gain a detailed understanding of how the reaction proceeds.

Reaction Pathways: Computational methods can be used to map out the most likely pathways for a chemical reaction, identifying the reactants, products, intermediates, and transition states.

Transition State Theory: The geometry and energy of the transition state, which is the highest energy point along the reaction coordinate, can be calculated. This information is essential for determining the activation energy and, consequently, the rate of the reaction.

Thermodynamic and Kinetic Analysis: The energies of reactants, products, and transition states can be used to calculate important thermodynamic quantities such as the enthalpy and Gibbs free energy of reaction, as well as kinetic parameters.

In silico studies on fluorinated chromane (B1220400) derivatives have been conducted to understand their potential as anti-tubercular agents through molecular docking, which is a form of modeling interactions that can precede a reaction. nih.gov

Biological Activity and Mechanistic Insights of 7 Fluorochroman 4 Ol Preclinical and Molecular Level

In Vitro Receptor Binding and Enzyme Inhibition Studies

In vitro studies are fundamental for characterizing the potential pharmacological profile of compounds like 7-Fluorochroman-4-ol. These studies assess a compound's ability to bind to specific biological targets, such as receptors, or to inhibit the activity of enzymes, which are crucial for various physiological processes. Such investigations provide early insights into a compound's mechanism of action and potential therapeutic applications.

While specific in vitro receptor binding or enzyme inhibition data for this compound itself were not detailed in the provided search results, studies on related scaffolds offer context. For instance, research into hybrid molecules containing sulfonates and α-hydroxyphosphonates has demonstrated significant enzyme inhibition against targets like carbonic anhydrase I and II, and acetylcholinesterase nih.gov. These studies typically involve determining inhibitory constants (Ki values) to quantify the potency of inhibition. For example, compound 4c from one such study exhibited Ki values of 25.084±4.73 nM against carbonic anhydrase I and 32.325±1.67 nM against carbonic anhydrase II, while compound 5b showed a Ki value of 1.699±0.25 nM against acetylcholinesterase nih.gov. These quantitative measures are critical for understanding a compound's potential as an enzyme inhibitor.

The development of fluorinated chromanols, such as cis-3-fluorochroman-4-ols, has also been explored through catalytic asymmetric hydrogenation, indicating interest in the biological relevance of fluorinated chroman scaffolds researchgate.net. Studies on related compounds also investigate their potential as ligands for specific receptors, as seen in the exploration of chromane (B1220400) derivatives for glucocorticoid receptor activity google.com.

Potential Non Clinical Applications and Materials Science Research Involving 7 Fluorochroman 4 Ol

Utilization as a Chiral Synthetic Building Block for Complex Molecules

The presence of a stereogenic center at the C4 position, coupled with the influence of the fluorine substituent, makes 7-Fluorochroman-4-ol a valuable chiral building block in the synthesis of complex organic molecules. Stereoselective synthesis, which focuses on the controlled formation of specific stereoisomers, is crucial in pharmaceutical development, as different stereoisomers can exhibit vastly different biological activities and side effect profiles ijfans.org.

Research has demonstrated that derivatives of fluorochromanols, such as cis-3-fluorochroman-4-ols, can be synthesized with high enantiomeric purity using methods like ruthenium-catalyzed asymmetric transfer hydrogenation coupled with dynamic kinetic resolution (ATH/DKR) researchgate.netacs.org. These enantioenriched alcohols serve as key intermediates for constructing more intricate molecular architectures. For instance, chiral fluorinated alcohols obtained through such methods have been utilized in the synthesis of pharmaceutical candidates, such as inhibitors for heat shock protein 90, which have shown in vitro anticancer activity researchgate.net. The ability to control the stereochemistry of these building blocks is paramount for efficient and precise synthesis of target molecules ethz.ch.

Table 7.1: Examples of this compound Derivatives in Chiral Synthesis

| Application Area | Example Derivative/Target Molecule | Role of this compound Derivative | Key Synthetic Methodology Employed | Reported Enantioselectivity (ee) |

| Pharmaceutical Synthesis | Heat Shock Protein 90 (HSP90) Inhibitor | Chiral building block for synthesizing the active pharmaceutical ingredient | Asymmetric Transfer Hydrogenation/DKR | Up to >99% |

| Synthesis of Complex Heterocycles | Various fluorinated oxygen- and nitrogen-containing heterocycles | Precursor for stereoselective construction of heterocyclic frameworks | Asymmetric Hydrogenation/DKR | High (e.g., >99% ee) |

Investigation in Polymer Science and Advanced Materials Development

The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased thermal stability, altered electronic characteristics, and modified surface energies. These attributes make fluorinated compounds attractive for applications in polymer science and advanced materials development. While direct research specifically detailing this compound's use in polymers is not extensively detailed in the provided search results, its structural features suggest potential roles.

Compounds with hydroxyl groups can often serve as monomers or co-monomers in polymerization reactions, or as functionalizing agents for existing polymer chains. Fluorinated monomers are particularly sought after for creating high-performance polymers with desirable properties for specialized applications, ranging from coatings and membranes to advanced electronic components alliedacademies.orgmdpi.combeilstein-journals.org. The chroman ring system itself can contribute to rigidity and thermal stability in a polymer backbone. Further research could explore the polymerization of derivatives of this compound or its incorporation as a side-chain functional group to impart specific characteristics to polymeric materials.

Application in Agrochemical Research as a Scaffolding Unit

The development of novel agrochemicals, including herbicides, insecticides, and fungicides, often relies on the systematic modification of existing molecular scaffolds to enhance efficacy, selectivity, and environmental profiles. Fluorine substitution is a common strategy in agrochemical design, as it can influence lipophilicity, metabolic stability, and target binding affinity nih.govamericanelements.com.

While specific studies directly using this compound as a scaffold in agrochemical research were not explicitly found in the provided search results, related fluorinated heterocycles are known to be investigated for such purposes. For example, research into novel herbicides has involved the synthesis and evaluation of fluorinated benzoxazine (B1645224) derivatives, where similar structural motifs are explored for their ability to inhibit key plant enzymes like protoporphyrinogen (B1215707) oxidase (protox) nih.gov. The chroman ring system, with its potential for diverse functionalization, could serve as a core structure for developing new classes of crop protection agents.

Role as a Reference Standard in Analytical Chemistry Method Development

Analytical chemistry relies heavily on the availability of well-characterized reference standards for method development, validation, and quality control. These standards are essential for accurately identifying and quantifying substances in various matrices, ensuring the reliability of analytical results jddtonline.infoelsevier.comeuropa.euresearchgate.netresearchgate.netaccustandard.com.

While specific instances of this compound being used as a reference standard were not explicitly detailed, compounds of similar complexity and purity are routinely employed in analytical laboratories. For instance, reference standards are crucial for developing methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify active pharmaceutical ingredients, impurities, or metabolites. The development of analytical procedures for compounds containing fluorine often requires specific chromatographic conditions, detectors, and validation parameters to ensure specificity and sensitivity jddtonline.infoelsevier.com. If this compound or its derivatives become significant in chemical or pharmaceutical research, its use as a certified reference material for analytical method development would be a logical progression.

Table 7.5: Potential Applications of this compound as a Reference Standard

| Analytical Technique | Potential Application | Key Performance Attributes of Standard |

| HPLC | Quantification of related substances, impurity profiling, method validation | High purity, known concentration, stability, well-defined spectra |

| GC-MS | Identification and quantification in complex matrices, method development | High purity, known concentration, characteristic fragmentation pattern |

| NMR Spectroscopy | Structural elucidation, purity assessment, quantitative NMR (qNMR) | High purity, known chemical shift and coupling constants |

| Mass Spectrometry | Accurate mass determination, fragmentation pattern analysis for identification | High purity, accurate molecular weight |

Compound List:

this compound

cis-3-fluorochroman-4-ols

Heat Shock Protein 90 (HSP90) Inhibitor

Flumioxazin

7-Fluoro-4-chromanone

(R)-5,7-difluorochroman-4-ol

Nebivolol

Future Directions and Emerging Research Avenues for 7 Fluorochroman 4 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis

The integration of 7-Fluorochroman-4-ol synthesis with flow chemistry and automated synthesis platforms represents a significant opportunity to enhance efficiency, scalability, and control. Continuous flow reactors offer superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, purity, and safety, especially for potentially hazardous intermediates or exothermic reactions. sigmaaldrich.comacs.org Automated synthesis platforms, by their nature, can streamline multi-step synthetic sequences, allowing for rapid optimization of reaction conditions and high-throughput screening of reaction parameters. This automation is crucial for exploring diverse synthetic routes and for the efficient production of compound libraries for screening. The ability to perform reactions under precisely controlled, reproducible conditions is paramount for the reliable scale-up of this compound synthesis for potential industrial or pharmaceutical applications.

Illustrative Benefits of Flow Chemistry for this compound Synthesis:

| Parameter | Batch Synthesis (Typical) | Flow Chemistry (Potential) |

| Reaction Time | Hours to Days | Minutes to Hours |

| Temperature Control | Moderate | High Precision |

| Safety | Higher risk for exotherms | Enhanced containment |

| Scalability | Challenging | More straightforward |

| Reproducibility | Variable | High |

| Waste Generation | Higher | Potentially Lower |

Photocatalytic and Electrocatalytic Approaches in Synthesis

Photocatalysis and electrocatalysis offer greener, more sustainable, and often more selective pathways for chemical transformations, making them highly attractive for the future synthesis of this compound. These methods utilize light or electrical energy to drive reactions, often under milder conditions than traditional thermal methods, thereby reducing energy consumption and waste. x-mol.netfrontiersin.orgacs.orgresearchgate.netresearchgate.netrsc.org

Photocatalytic strategies could be employed for novel C-H functionalization, cyclization reactions, or the introduction of specific functional groups onto the chroman scaffold, potentially leading to more direct and efficient synthetic routes. x-mol.netfrontiersin.org Similarly, electrocatalysis provides a powerful platform for selective fluorination or other redox transformations without the need for stoichiometric chemical oxidants or reductants. acs.orgresearchgate.netresearchgate.netnih.gov For instance, electrochemical methods could be explored for the direct fluorination of precursors or for the synthesis of chiral centers within the chroman ring. The development of metal-free photocatalytic or electrocatalytic systems would further enhance the sustainability profile of these approaches.

Potential Photocatalytic/Electrocatalytic Transformations for Chroman Derivatives:

| Transformation Type | Energy Source | Potential Application for this compound |

| C-H Functionalization | Visible Light | Direct introduction of substituents |

| Oxidative Cyclization | Visible Light | Formation of chroman ring system |

| Reductive Coupling | Visible Light | Synthesis of complex derivatives |

| Electrocatalytic Fluorination | Electricity | Direct introduction of fluorine atoms |

| Electrochemical Oxidation | Electricity | Functionalization of hydroxyl group |

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, the design of novel compounds, and the optimization of synthetic pathways. mit.educhemrxiv.orgjscholaronline.orgresearchgate.netrsc.orgjscholaronline.orgchemrxiv.orgacs.orgaip.orgrsc.org For this compound, AI/ML can be leveraged to:

Predict Physicochemical and Biological Properties: ML models can be trained on existing data to predict properties such as solubility, lipophilicity, binding affinity to biological targets, or potential metabolic stability for novel this compound analogs. mit.educhemrxiv.orgrsc.orgchemrxiv.orgacs.org

De Novo Design: AI algorithms can design entirely new molecular structures with desired properties by exploring vast chemical spaces, potentially identifying novel chroman derivatives with enhanced therapeutic or material characteristics. aip.org

Retrosynthetic Analysis and Reaction Optimization: AI can assist in planning synthetic routes by predicting reaction outcomes, identifying optimal reaction conditions, and suggesting catalysts, thereby accelerating the discovery of efficient synthesis methods for this compound. researchgate.netrsc.org

Data-Driven Property Prediction: By analyzing large datasets, ML models can uncover complex structure-property relationships that might not be apparent through traditional methods. chemrxiv.orgrsc.orgchemrxiv.org

| Analog Structure (Simplified) | Predicted Solubility (LogS) | Predicted Binding Affinity (nM) | Predicted Synthetic Feasibility Score (0-1) |

| This compound | -2.5 | 500 | 0.85 |

| 6-Methyl-7-Fluorochroman-4-ol | -2.7 | 350 | 0.90 |

| 7-Fluoro-6-Methoxychroman-4-ol | -2.3 | 200 | 0.88 |

| 5,7-Difluorochroman-4-ol (B1424309) | -2.9 | 450 | 0.82 |

Development of Novel Analytical Methodologies for Detection and Quantification

The precise detection and quantification of this compound and its related compounds are critical for quality control, mechanistic studies, and understanding its behavior in various matrices. Advancements in analytical chemistry are essential for this purpose. onlineorganicchemistrytutor.comgeoscienceworld.orgchemicals.co.ukslideshare.netsolubilityofthings.comresearchgate.netspectroscopyonline.comnih.govrsc.org

Future research should focus on developing and refining analytical techniques that offer higher sensitivity, selectivity, and speed. This includes:

Hyphenated Techniques: Combining separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with sensitive detection methods such as High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) can provide detailed structural information and enable the detection of low-level impurities or metabolites. onlineorganicchemistrytutor.comgeoscienceworld.orgslideshare.netsolubilityofthings.comnih.gov

Fluorine-Specific Detection: Given the presence of fluorine, specialized techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) coupled with chromatography can offer element-specific detection, particularly useful for identifying and quantifying fluorinated compounds that may be challenging for standard molecular mass spectrometry. researchgate.netspectroscopyonline.comnih.govrsc.org

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional NMR techniques, remains indispensable for comprehensive structural elucidation. Infrared (IR) and UV-Vis spectroscopy provide valuable information about functional groups and electronic transitions. onlineorganicchemistrytutor.comchemicals.co.uksolubilityofthings.com

Non-Targeted Analysis: Developing non-targeted analytical strategies will be crucial for identifying unknown fluorinated compounds or metabolites related to this compound in complex environmental or biological samples. researchgate.netnih.govrsc.org

Comparison of Analytical Techniques for this compound:

| Technique | Primary Information Provided | Sensitivity (Typical) | Application Focus |

| UHPLC-HRMS | Molecular weight, fragmentation, structure | High (ppb-ppt) | Identification, quantification, impurity profiling |

| HPLC-ICP-MS/MS (Fluorine Specific) | Fluorine content, element-specific detection | High (ppb) | Quantification of fluorinated compounds, non-targeted analysis |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed structural elucidation, connectivity | Moderate | Definitive structural confirmation, isomer identification |

| IR Spectroscopy | Functional groups | Moderate | Confirmation of functional groups |

| GC-MS | Volatile compound identification, structure | High (ppb) | Analysis of volatile derivatives or precursors |

Multidisciplinary Research Collaborations for Comprehensive Characterization

A holistic understanding and successful exploitation of this compound necessitate robust collaborations across various scientific disciplines. jscholaronline.orgsparkl.meshu.eduseqens.comnih.govdeloitte.comsolubilityofthings.comtennessee.eduucsb.eduuci.edu Synthetic chemists, analytical chemists, computational chemists, biochemists, pharmacologists, and materials scientists can pool their expertise to achieve comprehensive characterization and explore diverse applications.

Synthetic Chemistry: To develop novel and efficient routes to this compound and its analogs.

Analytical Chemistry: To ensure purity, identify impurities, and quantify the compound in various matrices.

Computational Chemistry: To predict properties, design new derivatives, and elucidate reaction mechanisms.

Biochemistry/Pharmacology: To investigate potential biological activities, mechanisms of action, and metabolic pathways.

Materials Science: To explore applications in advanced materials, leveraging the unique properties conferred by the fluorine atom and chroman scaffold.

Such interdisciplinary collaborations foster innovation by bringing together diverse perspectives, accelerating the pace of discovery, and ensuring that research addresses complex challenges from multiple angles. nih.govdeloitte.comsolubilityofthings.com

Disciplines and Their Contributions to this compound Research:

| Discipline | Key Contributions |

| Synthetic Chemistry | Development of synthesis routes, analog synthesis, methodology exploration. |

| Analytical Chemistry | Purity assessment, impurity profiling, quantification, structural confirmation. |

| Computational Chemistry | Property prediction, virtual screening, reaction mechanism elucidation, molecular design. |

| Biochemistry/Pharmacology | Biological activity screening, target identification, ADME profiling, mechanism of action studies. |

| Materials Science | Exploration of material properties, development of functional materials, application testing. |

| Chemical Engineering | Process optimization, scale-up, manufacturing considerations. |

| Data Science/AI | Predictive modeling, pattern recognition, automation, rational design. |

Q & A

Q. What protocols ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer: Adopt ARRIVE guidelines for in vivo studies: standardize animal models (e.g., C57BL/6 mice), doses (mg/kg), and administration routes. Publish raw datasets (e.g., via Zenodo) and share compound characterization data (NMR, HPLC) openly. Collaborate via multi-center validation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.